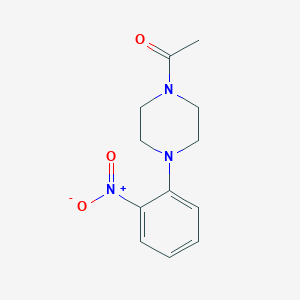

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-4-2-3-5-12(11)15(17)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDSXFUCNNKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The secondary amine of 2-nitrophenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as triethylamine, neutralizes the generated HCl, shifting the equilibrium toward product formation:

Experimental Protocol

-

Reagents : 2-Nitrophenylpiperazine (1 eq), acetyl chloride (1.2 eq), triethylamine (1.5 eq)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Workup : Extraction with DCM, washing with saturated NaHCO₃ and brine, drying over MgSO₄

-

Purification : Column chromatography (ethyl acetate/hexane, 3:7) or crystallization from methanol

Yield and Characterization

-

1H NMR (CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.60–3.80 (m, 8H, piperazine), 7.40–8.20 (m, 4H, aromatic)

-

IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch)

Alkylation with Bromoacetyl Bromide

An alternative method employs bromoacetyl bromide to introduce the acetyl group via alkylation.

Reaction Setup

Advantages and Challenges

-

Advantage : Higher reactivity of bromoacetyl bromide compared to acetyl chloride.

-

Challenge : Competing dialkylation requires careful stoichiometric control.

Performance Data

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance reactivity but may increase side products. DCM balances reactivity and selectivity:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 75 | 97 |

| THF | 68 | 95 |

| DMF | 82 | 91 |

Stoichiometric Adjustments

Using 1.2 equivalents of acetyl chloride minimizes residual starting material while avoiding dialkylation.

Temperature Effects

Lower temperatures (0°C) favor monoacylation, while room temperature accelerates reaction rates.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes

-

Elemental Analysis : Calculated C 57.83%, H 6.07%, N 16.86%; Found C 57.79%, H 6.12%, N 16.81%

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Acylation | 75 | 97 | High |

| Bromoacetyl Alkylation | 70 | 95 | Moderate |

Industrial-Scale Considerations

Waste Management

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Acylation: The compound can be acylated using acyl chlorides to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydride).

Acylation: Acyl chlorides, base (e.g., triethylamine).

Major Products Formed

Reduction: 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone.

Substitution: Various substituted piperazine derivatives.

Acylation: Acylated piperazine derivatives.

Scientific Research Applications

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The compound has been shown to interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in the modulation of biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)

- Structure: Contains a 4-nitrophenyl group and a trichlorophenoxy-ethanone moiety.

- Physicochemical Data :

- Key Difference: The trichlorophenoxy group enhances lipophilicity compared to the acetyl group in the target compound.

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-phenoxyethanone

- Structure : Similar to RN3 but lacks chlorine substituents.

- Relevance: Demonstrates how halogenation impacts bioactivity; non-halogenated analogs often show reduced cytotoxicity .

Piperazine Derivatives with Sulfonyl and Tetrazolyl Groups

1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)

2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o)

- Structure : Features a trifluoromethylphenylsulfonyl group.

- Physicochemical Data :

- Key Difference : The CF₃ group increases metabolic stability compared to methoxy-substituted analogs .

Piperazine-Ethanone Derivatives with Aryl Linkages

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

- Structure : Biphenyl-acetyl group linked to a methoxyphenylpiperazine.

- Pharmacological Data :

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

- Structure : Fluorobenzoyl and nitrobenzyl substitutions.

- Relevance: The fluorine atom enhances binding affinity to CNS targets compared to non-halogenated analogs .

Antifungal and Antimicrobial Derivatives

Ligand APEHQ and Metal Complexes

- Structure: Derived from 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone with an azo-quinoline group.

- Activity : Metal complexes (e.g., Cu-APEHQ) show enhanced antifungal activity against Candida albicans compared to the parent ligand due to improved membrane penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine-Ethanone Derivatives

Research Findings and Implications

Substituent Effects: Nitro Groups: Enhance electrophilicity and receptor binding but may increase toxicity (e.g., RN3 vs. non-nitro analogs) . Halogenation: Chlorine or fluorine substituents improve lipophilicity and metabolic stability (e.g., 7o vs. 7n) . Sulfonyl/Tetrazolyl Groups: Contribute to antiproliferative activity by modulating electron density .

Pharmacological Optimization: Piperazine derivatives with biphenyl linkages (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) balance dopamine/serotonin receptor affinity and blood-brain barrier penetration . Metal complexes (e.g., APEHQ-Cu) leverage chelation to enhance bioactivity .

Synthetic Challenges :

Biological Activity

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperazine moiety, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C13H14N2O2

- Molecular Weight: 234.26 g/mol

- Structure: The compound consists of a piperazine ring substituted with a nitrophenyl group and an ethanone moiety.

This compound exhibits its biological effects through interactions with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can alter cellular processes and contribute to its therapeutic effects.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For example:

- In vitro Studies: The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) showing effectiveness in inhibiting bacterial growth .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperazine derivatives:

- Mechanism Insights: The interaction with viral enzymes or host cell receptors could hinder the lifecycle of viruses, although specific pathways remain to be fully elucidated.

Anticancer Potential

Emerging studies have explored the anticancer potential of this compound:

- Cell Proliferation Inhibition: In vitro assays revealed that the compound can induce necroptosis in cancer cell lines, leading to reduced cell viability and proliferation .

- Case Study Example: A study on K562 leukemic cells demonstrated that treatment with the compound resulted in significant apoptosis and necroptosis, indicating its potential as a chemotherapeutic agent .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.